molecular formula C17H16ClNS2 B3037322 7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 477860-41-6

7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No. B3037322
CAS RN: 477860-41-6
M. Wt: 333.9 g/mol
InChI Key: YTTJFIJBWLFDIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel 7-chloro-4-aminoquinoline derivatives have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR spectra can provide information about the functional groups present in the molecule . The 1H and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .

Scientific Research Applications

Synthesis Methods and Structural Investigations

1,5-Benzothiazepines, including derivatives like 7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, are synthesized through various chemical reactions. For instance, the spectral studies and synthesis of 10-substituted 6a, 7-dihydro-6H-7-(4-hydroxyphenyl)-6-(4-methoxyphenyl)-[1] benzopyrano[3, 4-c][1,5]-benzothiazepines demonstrate the chemical versatility of this compound class. These compounds are obtained by reacting 5-substituted-2-amino benzenethiols with 2-(4-anisyl)-3-(4 hydroxybenzylidine)chromanone, showcasing the structural diversity achievable within this class (Bairwa, Jain, & Sharma, 2011).

Biological Activities

1,5-Benzothiazepine derivatives have been reported to exhibit a wide range of biological activities. These include acting as chemotherapeutic agents with anti-HIV, calcium channel blocking, anticonvulsant, antibacterial, anticancer, and CNS activity properties. The synthesis and study of these compounds are driven by their potential therapeutic applications, highlighting their significance in medicinal chemistry and drug discovery (Bairwa, Jain, & Sharma, 2011).

Antimicrobial Applications

Several studies have synthesized novel 1,5-benzothiazepine derivatives and evaluated their antimicrobial activities. For example, the synthesis and antimicrobial evaluation of some new 1,5-Benzothiazepine derivatives and their ribofuranosides demonstrate the antimicrobial potential of these compounds. These studies indicate that certain 1,5-benzothiazepine derivatives can exhibit significant activity against bacteria and fungi, providing a foundation for further research into their use as antimicrobial agents (Singh, Kumar, Yadav, & Mishra, 2002).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloro-2-methylbenzyl alcohol, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

7-chloro-4-[(2-methylphenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNS2/c1-12-4-2-3-5-13(12)11-21-17-8-9-20-16-7-6-14(18)10-15(16)19-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTJFIJBWLFDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 2
7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 3
Reactant of Route 3
7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 4
7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 5
7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
Reactant of Route 6
7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

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